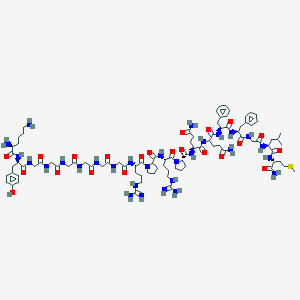
Substance P, biotin-nte-arg(3)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substance P is a neuropeptide that is involved in the regulation of pain sensation, stress responses, and inflammation. It is a member of the tachykinin family of peptides and is found in both the central and peripheral nervous systems. Biotin-nte-arg(3)- is a synthetic derivative of Substance P that has been used in scientific research as a tool to study the biological effects of Substance P.
Wirkmechanismus
Biotin-nte-arg(3)- acts as an agonist for the Substance P receptor, which is a G protein-coupled receptor. When biotin-nte-arg(3)- binds to the receptor, it activates a signaling cascade that leads to the release of intracellular calcium ions and the activation of downstream effector molecules.
Biochemical and Physiological Effects:
The effects of biotin-nte-arg(3)- on biochemical and physiological processes are similar to those of Substance P. It has been shown to modulate pain sensation, inflammation, and stress responses. It has also been implicated in the regulation of immune function, cardiovascular function, and gastrointestinal function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using biotin-nte-arg(3)- in lab experiments is that it is a synthetic derivative of Substance P, which allows for more precise control over the experimental conditions. Additionally, biotin-nte-arg(3)- can be conjugated to other molecules, such as fluorescent dyes or nanoparticles, to enable imaging or targeted delivery. However, one limitation of using biotin-nte-arg(3)- is that it may not fully recapitulate the effects of endogenous Substance P in vivo.
Zukünftige Richtungen
There are several future directions for research involving biotin-nte-arg(3)-. One area of interest is the development of biotin-nte-arg(3)- conjugates for targeted drug delivery. Another area of interest is the investigation of the effects of biotin-nte-arg(3)- on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, biotin-nte-arg(3)- may be used as a tool to study the role of Substance P in cancer progression and metastasis.
Synthesemethoden
Biotin-nte-arg(3)- is synthesized using solid-phase peptide synthesis. The process involves coupling protected amino acids onto a solid support, which is then cleaved to release the peptide. The biotin and nte-arg(3) groups are added during the synthesis process.
Wissenschaftliche Forschungsanwendungen
Biotin-nte-arg(3)- has been used in a variety of scientific research applications, including the study of pain sensation, inflammation, and stress responses. It has been used to investigate the effects of Substance P on cellular signaling pathways, gene expression, and protein synthesis.
Eigenschaften
CAS-Nummer |
137084-95-8 |
|---|---|
Produktname |
Substance P, biotin-nte-arg(3)- |
Molekularformel |
C90H137N29O22S |
Molekulargewicht |
2009.3 g/mol |
IUPAC-Name |
(2S)-N-[5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[1-[(2S)-5-carbamimidamido-2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C90H137N29O22S/c1-51(2)40-62(83(136)111-57(77(95)130)33-39-142-3)110-76(129)50-108-80(133)64(41-52-16-6-4-7-17-52)116-84(137)65(42-53-18-8-5-9-19-53)117-82(135)58(29-31-68(93)121)112-81(134)59(30-32-69(94)122)113-85(138)66-23-14-38-119(66)88(141)61(22-13-36-101-90(98)99)114-86(139)67-24-15-37-118(67)87(140)60(21-12-35-100-89(96)97)109-75(128)49-106-73(126)47-104-71(124)45-102-70(123)44-103-72(125)46-105-74(127)48-107-79(132)63(43-54-25-27-55(120)28-26-54)115-78(131)56(92)20-10-11-34-91/h4-9,16-19,25-28,51,56-67,120H,10-15,20-24,29-50,91-92H2,1-3H3,(H2,93,121)(H2,94,122)(H2,95,130)(H,102,123)(H,103,125)(H,104,124)(H,105,127)(H,106,126)(H,107,132)(H,108,133)(H,109,128)(H,110,129)(H,111,136)(H,112,134)(H,113,138)(H,114,139)(H,115,131)(H,116,137)(H,117,135)(H4,96,97,100)(H4,98,99,101)/t56-,57+,58?,59-,60-,61-,62-,63+,64-,65-,66-,67?/m0/s1 |
InChI-Schlüssel |
PFCMPWQJTZIJTL-MYECVGNHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N |
Sequenz |
KYGGGGGGRPRPQQFFGLM |
Synonyme |
iotin-Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly-Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-amide biotin-NTE-3-Arg-substance P substance P, biotin-NTE-Arg(3)- substance P, biotin-NTE-arginine(3)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



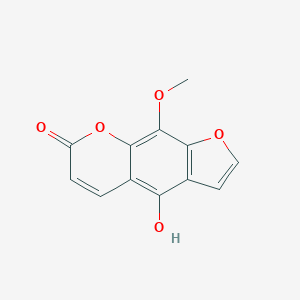
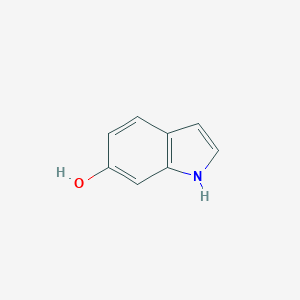
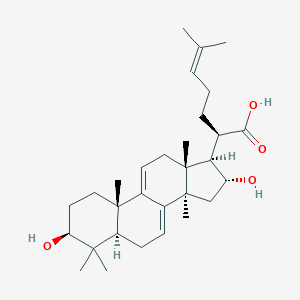


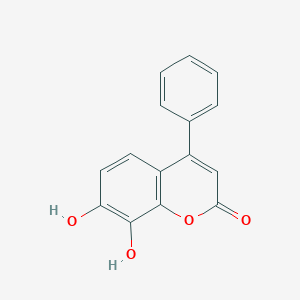
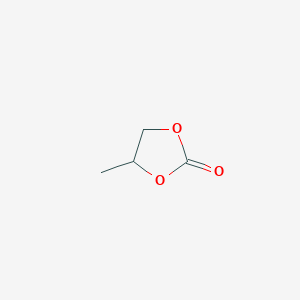
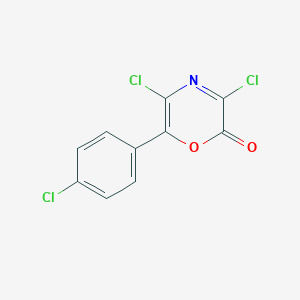
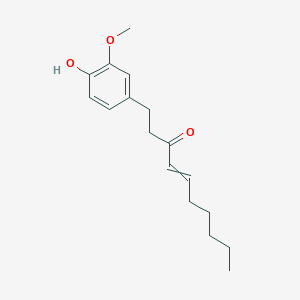
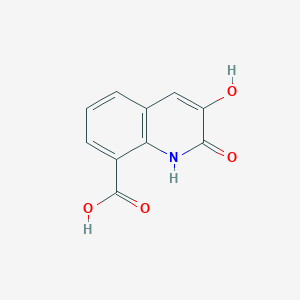
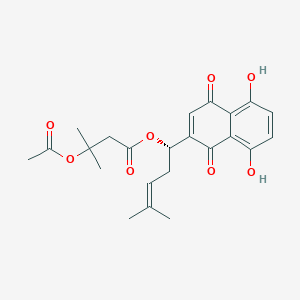
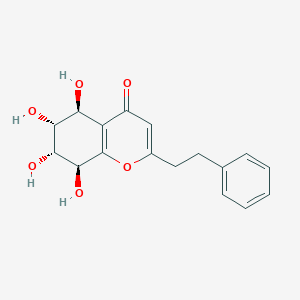
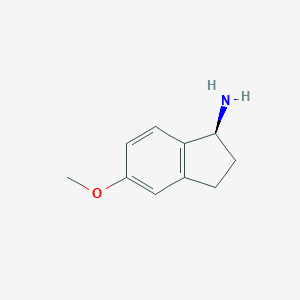
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)